2-Aminonicotinic acid

Overview

Description

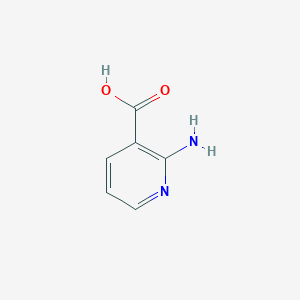

2-Aminonicotinic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of nicotinic acid, where an amino group is situated at the second position of the pyridine ring. This compound is known for its significant role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminonicotinic acid can be synthesized through several methods:

Nucleophilic Aromatic Substitution: One common method involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with appropriate amines.

Microwave-Assisted Synthesis: Another efficient method is the microwave-assisted synthesis, where 2-chloronicotinic acid reacts with amines under microwave irradiation.

Environmentally Friendly Synthesis: A green synthesis approach involves the amination of 2-chloronicotinic acid with amines under catalyst- and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the nucleophilic aromatic substitution method due to its reliability and scalability. the microwave-assisted and environmentally friendly methods are gaining traction due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

2-Aminonicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group allows for various substitution reactions, particularly with halides and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Various amine derivatives.

Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Coordination Chemistry

2-Aminonicotinic acid serves as an effective ligand for the formation of coordination compounds. It has been utilized in the synthesis of copper(II) complexes, which are studied for their potential applications in catalysis and materials science. The ligand's ability to stabilize metal ions through coordination enhances the properties of the resulting complexes.

| Ligand | Metal Ion | Complex Type | Application |

|---|---|---|---|

| This compound | Copper(II) | Copper(II)-organic coordination | Catalysis, material synthesis |

Medicinal Chemistry

ANA has shown promise in medicinal chemistry as a precursor for various bioactive compounds. It is involved in the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, which exhibit significant biological activities including antitumor effects.

Case Study: Synthesis of Antitumor Agents

- Researchers synthesized derivatives of ANA and evaluated their cytotoxicity against cancer cell lines. Compounds derived from ANA demonstrated IC50 values comparable to established chemotherapeutics, indicating their potential as antitumor agents .

Polymer Science

In polymer chemistry, this compound is used as a reactant to create organo-soluble and thermally stable poly(thiourea-amide-imide) polymers. These polymers are notable for their high thermal stability and mechanical properties, making them suitable for applications in coatings and advanced materials.

| Polymer Type | Monomer Used | Properties | Applications |

|---|---|---|---|

| Poly(thiourea-amide-imide) | This compound | Thermally stable, organo-soluble | Coatings, aerospace materials |

Recent studies have investigated the biological activities of this compound and its derivatives. Notably, it has been explored for its potential as an inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling.

Inhibition of Matrix Metalloproteinases (MMPs)

A study examined the efficacy of ANA derivatives as MMP inhibitors. The results indicated that certain derivatives exhibited significant inhibitory activity against MMP-2, suggesting their potential use in therapeutic applications for cancer treatment .

Mechanism of Action

The mechanism of action of 2-aminonicotinic acid involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.

Receptor Interaction: It interacts with certain receptors, modulating their activity and influencing cellular processes.

Metabolic Pathways: It participates in metabolic pathways, acting as a precursor or intermediate in the synthesis of essential biomolecules.

Comparison with Similar Compounds

2-Aminonicotinic acid can be compared with other aminonicotinic acids, such as:

4-Aminonicotinic Acid: Differing in the position of the amino group, it has unique reactivity and applications.

5-Aminonicotinic Acid: Another isomer with distinct chemical properties and uses.

6-Aminonicotinic Acid: Similar in structure but with different biological activities and industrial applications.

Uniqueness: this compound is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its isomers .

Biological Activity

2-Aminonicotinic acid (2-ANA), a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

This compound is categorized as a pyridinecarboxylic acid, characterized by the presence of an amino group at the 2-position of the pyridine ring. Its chemical formula is with a molecular weight of approximately 138.12 g/mol. The compound exhibits strong basicity, which influences its interaction with biological systems.

Synthesis and Characterization

The synthesis of 2-ANA typically involves the reaction of 2-chloronicotinic acid with ammonia or amine derivatives. Various studies have reported methods for synthesizing metal complexes of 2-ANA, enhancing its biological activity. For instance, complexes with metals such as Co(II), Ni(II), and Ag(I) have been characterized using techniques like FT-IR and UV-Vis spectroscopy, revealing their potential as antibacterial and antifungal agents .

Antimicrobial Properties

Research indicates that 2-ANA and its metal complexes exhibit significant antimicrobial activity. A study found that silver and zinc complexes derived from 2-ANA showed high efficacy against various bacterial strains, including Bacillus subtilis and Bacillus licheniformis. Additionally, these complexes demonstrated fungicidal effects against Fusarium oxysporum and nematicidal activity against Meloidogyne javanica .

| Metal Complex | Activity | Target Organism |

|---|---|---|

| Silver | High antibacterial | Bacillus subtilis |

| Zinc | High antibacterial | Bacillus licheniformis |

| Nickel | High fungicidal | Fusarium oxysporum |

| Cadmium | Effective nematicide | Meloidogyne javanica |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A notable study focused on its role as an inhibitor of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), an enzyme linked to neurodegenerative diseases. The findings revealed that 2-ANA derivatives could significantly reduce the production of quinolinic acid (QUIN), a neurotoxin implicated in several neurodegenerative conditions .

Case Study: Neuroprotection in Rats

In an in vivo study involving rat models, administration of a stable 2-ANA derivative resulted in a marked decrease in QUIN levels within brain tissues. This suggests potential therapeutic applications for 2-ANA in treating neurodegenerative disorders such as Alzheimer's disease.

Pharmacological Implications

The pharmacological profile of 2-ANA indicates its potential as a versatile agent in drug development. Its ability to form stable complexes with metals enhances its biological activity, making it a candidate for further exploration in medicinal chemistry. The compound's effects on neurotransmitter pathways and its role in modulating neurotoxic metabolites highlight its promise in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminonicotinic acid, and how do reaction conditions influence purity and yield?

- Methodological Answer : this compound (2-ANA) is synthesized via condensation reactions using precursors like pyridine derivatives and nitriles. For example, it can be prepared by reacting 2-aminopyridine with carboxylic acid derivatives under acidic or basic conditions. Metal complexation methods, such as combining 2-ANA with lanthanum/cerium nitrates and NaOH, are also employed for specialized applications (e.g., polymer stabilization) . Optimizing pH, temperature, and stoichiometry is critical; excessive heating (>300°C) may induce decomposition, as observed in thermal studies .

Q. How can researchers characterize the spectroscopic properties of this compound to confirm structural integrity?

- Methodological Answer : UV-Vis spectroscopy (200–400 nm in ethanol/water) identifies electronic transitions, while FT-IR detects functional groups like NH₂ (stretching at ~3400 cm⁻¹) and COOH (broad peak ~2500–3300 cm⁻¹). Computational methods, such as density functional theory (DFT), validate experimental spectra by modeling HOMO-LUMO gaps and dimeric interactions, which are critical for understanding electronic behavior .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : 2-ANA is soluble in polar solvents like water, ethanol, and DMSO. For aqueous solutions, maintain pH >5 to deprotonate the carboxylic acid group and enhance solubility. Pre-saturate solvents with inert gases (e.g., N₂) to prevent oxidation during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, density) for this compound?

- Methodological Answer : Discrepancies in melting points (295–297°C vs. 253.51°C) and density (1.3471 vs. 1.417 g/cm³) may arise from polymorphic forms or measurement techniques. Use differential scanning calorimetry (DSC) to confirm thermal transitions and X-ray diffraction (XRD) to identify crystalline phases. Cross-validate results with high-purity standards and controlled heating rates .

Q. What experimental designs are effective for evaluating this compound’s role in polymer thermal stabilization?

- Methodological Answer : Incorporate 2-ANA into polymer matrices (e.g., PVC) and assess thermal stability via thermogravimetric analysis (TGA) under nitrogen/air atmospheres. Monitor degradation onset temperatures and compare activation energies using the Flynn-Wall-Ozawa method. Rheological tests (e.g., torque measurements) can quantify stabilization efficacy by tracking viscosity changes during thermal stress .

Q. How do computational methods enhance understanding of this compound’s electronic properties and reactivity?

- Methodological Answer : DFT calculations (e.g., B3LYP functional with 6-311++G(d,p) basis sets) model HOMO-LUMO gaps, charge distribution, and dimerization energy. Compare computed IR/Raman spectra with experimental data to validate electronic transitions. Molecular dynamics simulations predict solvation effects and binding affinities in drug conjugates .

Q. What strategies address conflicting results in alkylation activity studies of this compound-based antineoplastic agents?

- Methodological Answer : For nitrogen mustard conjugates, perform kinetic assays (e.g., UV-Vis monitoring of alkylation rates) under varying pH and temperature. Use LC-MS to identify intermediates and competing reaction pathways. Comparative studies with structural analogs (e.g., aspirin conjugates) isolate the role of the 2-ANA moiety in cytotoxicity .

Properties

IUPAC Name |

2-aminopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIVDNYJNOPGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063801 | |

| Record name | 2-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-47-1 | |

| Record name | 2-Aminonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminonicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminonicotinic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S29G45VTQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.